molecular formula C9H7N3 B1419785 6-methyl-1H-benzo[d]imidazole-5-carbonitrile CAS No. 952511-47-6

6-methyl-1H-benzo[d]imidazole-5-carbonitrile

Cat. No. B1419785
CAS RN: 952511-47-6
M. Wt: 157.17 g/mol
InChI Key: CGKBPDVAUAQRII-UHFFFAOYSA-N
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Description

“6-methyl-1H-benzo[d]imidazole-5-carbonitrile” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Scientific Research Applications

Antioxidant and Antimicrobial Activities

A study conducted by Bassyouni et al. (2012) synthesized derivatives of 6-methyl-1H-benzo[d]imidazole-5-carbonitrile, which were evaluated for their antioxidant and antimicrobial activities. These compounds displayed significant activity against various pathogens, including Staphylococcus aureus, Salmonella typhimurium, and Candida albicans, and showed notable antioxidant properties (Bassyouni et al., 2012).

Synthesis of Novel Compounds

Hawkins et al. (1995) worked on the synthesis of 1-benzyl-4-bromoimidazole-5-carbonitriles, a compound related to this compound, which showed resistance to nucleophilic displacement and could lead to new chemical entities (Hawkins et al., 1995).

Reactions with Cyanogen Bromide

McCallum et al. (1999) studied the reaction of various imidazoles, including structures similar to this compound, with cyanogen bromide. This work provides insights into the chemical behavior and potential applications of these compounds (McCallum et al., 1999).

Synthesis by Cine-Substitution Reactions

Suwiński et al. (1998) described the synthesis of 4(5)-nitro-1H-imidazole-5(4)-carbonitrile and its derivatives, indicating the potential for developing novel compounds using this compound as a starting point (Suwiński et al., 1998).

Development of Antitumor Agents

Abdel-Mohsen et al. (2010) synthesized a series of compounds including 2-((1H-benzo[d]imidazol-2-yl)methylthio)-4-(substituted)-6-phenylpyrimidine-5-carbonitriles, exhibiting potent antitumor activity against various cancer cell lines. This study indicates the therapeutic potential of compounds derived from this compound (Abdel-Mohsen et al., 2010).

Electrosynthesis and Electrochemical Applications

Nasirizadeh et al. (2013) reported the electrosynthesis of an imidazole derivative and its application as an electrocatalyst for the determination of various substances, showcasing the electrochemical application of this compound derivatives (Nasirizadeh et al., 2013).

properties

IUPAC Name

6-methyl-1H-benzimidazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-6-2-8-9(12-5-11-8)3-7(6)4-10/h2-3,5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKBPDVAUAQRII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C#N)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10669041
Record name 6-Methyl-1H-benzimidazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10669041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

952511-47-6
Record name 6-Methyl-1H-benzimidazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10669041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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